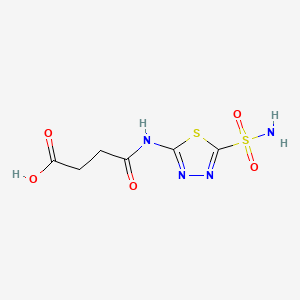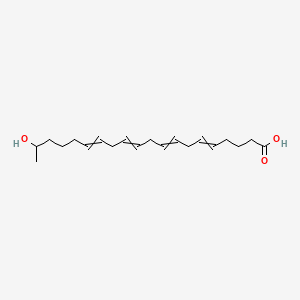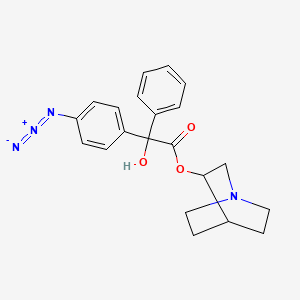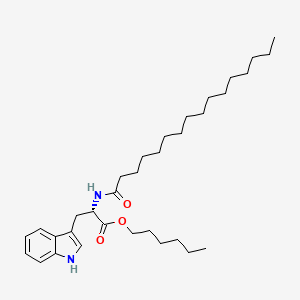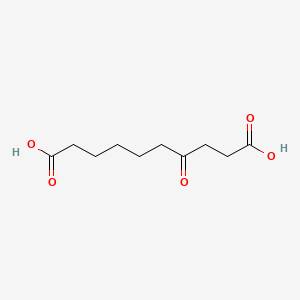
4-Oxosebacic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxosebacic acid, also known as 4-oxodecanedioic acid, is an organic compound with the molecular formula C10H16O5. It belongs to the class of medium-chain keto acids and derivatives, characterized by a side chain of 6 to 12 carbon atoms. This compound is notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxosebacic acid can be synthesized through several methods. One common approach involves the oxidation of sebacic acid, a naturally occurring dicarboxylic acid. The oxidation process typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of decanedioic acid derivatives. This process involves the use of metal catalysts, such as platinum or palladium, to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Oxosebacic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce higher oxidation state compounds.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state compounds such as carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Oxosebacic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-oxosebacic acid involves its interaction with specific molecular targets. For example, it acts as an irreversible inhibitor of delta-aminolevulinic acid dehydratase in Escherichia coli. This inhibition occurs through the formation of a covalent bond with the active site of the enzyme, leading to its inactivation. The compound’s structure allows it to mimic the natural substrate of the enzyme, facilitating its binding and subsequent inhibition .
Comparison with Similar Compounds
Sebacic Acid: A naturally occurring dicarboxylic acid with a similar structure but without the keto group.
Adipic Acid: Another dicarboxylic acid used in the production of nylon and other polymers.
Azelaic Acid: A dicarboxylic acid with applications in cosmetics and pharmaceuticals.
Uniqueness: 4-Oxosebacic acid is unique due to the presence of the keto group, which imparts distinct chemical reactivity and biological activity. This functional group allows it to participate in specific reactions and interact with enzymes in ways that similar compounds without the keto group cannot .
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-oxodecanedioic acid |
InChI |
InChI=1S/C10H16O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h1-7H2,(H,12,13)(H,14,15) |
InChI Key |
XTQIBFVBYWIHIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCC(=O)O)CCC(=O)O |
Pictograms |
Irritant |
Synonyms |
4-oxosebacic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


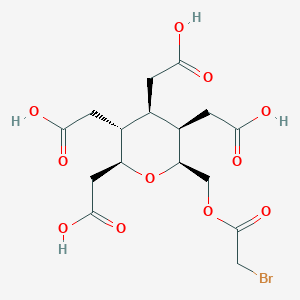
![[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride](/img/structure/B1209344.png)
![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
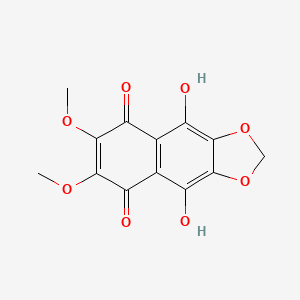
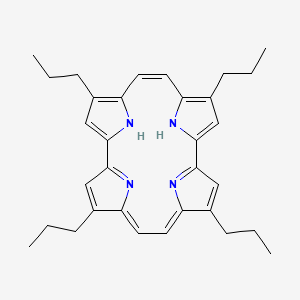
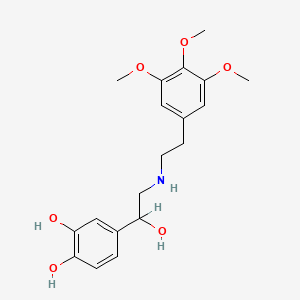

![Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)](/img/structure/B1209358.png)
